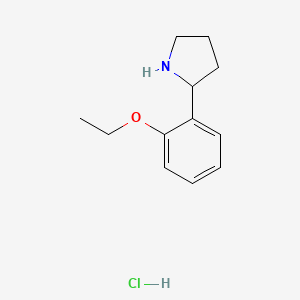

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride

Description

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 2-ethoxyphenyl substituent at the 2-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to the structural versatility of pyrrolidine scaffolds, which are common in bioactive molecules. The ethoxy group at the ortho position of the phenyl ring may influence physicochemical properties (e.g., lipophilicity, solubility) and receptor-binding interactions.

Properties

IUPAC Name |

2-(2-ethoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-14-12-8-4-3-6-10(12)11-7-5-9-13-11;/h3-4,6,8,11,13H,2,5,7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOJSYPNEPIVGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 2-ethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Studies

- Antimicrobial Activity : Research indicates that 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride exhibits significant antibacterial properties. In studies, it demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL and 0.025 mg/mL, respectively.

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 2-(2-Ethoxyphenyl)pyrrolidine | Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 | |

| Other Pyrrolidine Derivatives | Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

- Neuroprotective Effects : Emerging studies suggest that this compound may inhibit acetylcholinesterase (AChE) activity, which is beneficial for treating neurodegenerative diseases such as Alzheimer's disease. The compound exhibited a high selectivity index for AChE inhibition (75% inhibition) compared to other derivatives.

| Compound | AChE Inhibition (%) | Selectivity Index |

|---|---|---|

| 2-(2-Ethoxyphenyl)pyrrolidine | 75% | High |

| Other Pyrrolidine Derivatives | Varied | Moderate |

Industrial Applications

- Synthesis of Specialty Chemicals : The compound serves as a building block for synthesizing more complex molecules in pharmaceutical chemistry. Its ability to undergo various chemical transformations makes it suitable for asymmetric synthesis and the production of chiral compounds.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between 2-(2-ethoxyphenyl)pyrrolidine hydrochloride and its analogs:

Physicochemical and Pharmacological Insights

- Solubility and Lipophilicity :

- Bioactivity Trends: Fluorinated analogs (e.g., ) are common in CNS drugs due to fluorine’s electronegativity and metabolic stability. The ethyl linker in 2-[2-(2-fluorophenyl)ethyl]pyrrolidine () could mimic endogenous neurotransmitters like dopamine, suggesting CNS applications .

Biological Activity

2-(2-Ethoxyphenyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores the synthesis, structure, and biological activities of this compound, focusing on its pharmacological properties as well as its applications in various fields.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2-ethoxybenzaldehyde with pyrrolidine under acidic conditions. The resulting compound features a pyrrolidine ring attached to a phenyl group, which is further substituted with an ethoxy group. This structural configuration may influence its biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against these strains .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 2-(2-Ethoxyphenyl)pyrrolidine | Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 | |

| Other Pyrrolidine Derivatives | Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

The antimicrobial efficacy of pyrrolidine derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells. The presence of electron-donating and electron-withdrawing groups on the phenyl ring can enhance these activities by altering the electronic properties of the compound, thus affecting its interaction with microbial targets .

Study on Antibacterial Activity

A notable study evaluated the antibacterial properties of several pyrrolidine derivatives, including this compound. The results indicated that these compounds exhibited potent activity against various bacterial strains, with specific derivatives demonstrating complete bacterial death within hours of exposure . This highlights the potential for developing new antimicrobial agents based on the structure of pyrrolidine.

Neuroprotective Effects

In addition to antimicrobial properties, there is emerging evidence suggesting that pyrrolidine derivatives may possess neuroprotective effects. Research has shown that certain compounds can inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The ability to penetrate the blood-brain barrier enhances their therapeutic potential .

Table 2: Neuroprotective Activity of Pyrrolidine Derivatives

| Compound | AChE Inhibition (%) | Selectivity Index |

|---|---|---|

| 2-(2-Ethoxyphenyl)pyrrolidine | 75% | High |

| Other Pyrrolidine Derivatives | Varied | Moderate |

Q & A

What are the key considerations for designing a synthetic route for 2-(2-Ethoxyphenyl)pyrrolidine hydrochloride?

Answer:

A robust synthetic route should prioritize regioselectivity and yield optimization. For pyrrolidine derivatives, common strategies include:

- Nucleophilic substitution : Reacting a pyrrolidine precursor with a 2-ethoxyphenyl electrophile (e.g., aryl halides or triflates) under basic conditions (e.g., NaOH in dichloromethane) .

- Reductive amination : If the ethoxyphenyl group is introduced via a ketone intermediate, followed by reduction to form the pyrrolidine ring .

- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during synthesis, followed by acidic deprotection .

Methodological Tip : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst) and minimize side products .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks for the ethoxyphenyl group (e.g., aromatic protons at δ 6.8–7.5 ppm, ethoxy methylene at δ 4.0–4.5 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity .

- NOESY : Identify spatial proximity between the pyrrolidine ring and ethoxyphenyl substituent .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and rule out impurities.

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers exist .

What methodological approaches are recommended for analyzing the compound’s solubility and stability in biological assays?

Answer:

- Solubility :

- Stability :

How can computational chemistry aid in predicting the compound’s reactivity and binding affinity?

Answer:

- Quantum Mechanics (QM) :

- Reaction Pathway Analysis : Use density functional theory (DFT) to model intermediates and transition states in synthesis (e.g., B3LYP/6-31G* level) .

- Molecular Docking :

- AutoDock Vina : Screen against target receptors (e.g., GPCRs) to predict binding modes and affinity. Validate with experimental IC50 values .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess stability of interactions over time .

What strategies mitigate contradictions in biological activity data across studies?

Answer:

- Standardized Assays : Use validated protocols (e.g., FRET for enzyme inhibition, radioligand binding for receptor affinity) to ensure reproducibility .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS, as discrepancies may arise from in situ metabolic activation .

- Orthogonal Validation : Confirm results using independent methods (e.g., SPR for binding kinetics alongside cellular assays) .

How can researchers optimize reaction selectivity to avoid byproducts in large-scale synthesis?

Answer:

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps to suppress homocoupling byproducts .

- Flow Chemistry : Enhance heat/mass transfer for exothermic reactions, improving regioselectivity .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and adjust parameters dynamically .

What are the best practices for evaluating the compound’s potential as a CNS drug candidate?

Answer:

- Blood-Brain Barrier (BBB) Penetration :

- In Vivo PK/PD : Administer to rodent models and quantify brain-to-plasma ratios via LC-MS .

- Toxicity Screening : Assess hERG inhibition and cytochrome P450 interactions early to de-risk development .

How do structural modifications (e.g., substituent variations) impact the compound’s pharmacological profile?

Answer:

- SAR Studies :

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.